5,7-Dimetoxi Luteolina

Descripción general

Descripción

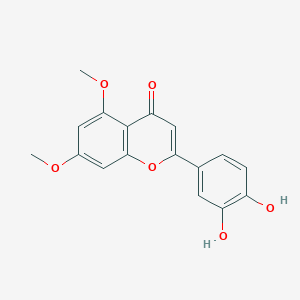

La 5,7-Dimetoxi-luteolina es un compuesto flavonóide natural que se deriva de diversas plantas. Es conocido por sus actividades biológicas, incluyendo propiedades antioxidantes, antiinflamatorias y anticancerígenas. Este compuesto es un derivado de la luteolina, con grupos metoxi unidos en las posiciones 5 y 7 de la estructura flavonóide .

Aplicaciones Científicas De Investigación

La 5,7-Dimetoxi-luteolina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la química de los flavonoides y desarrollar nuevos métodos sintéticos.

Biología: Sus actividades biológicas la convierten en una herramienta valiosa para estudiar los procesos celulares y las vías de señalización.

Medicina: Debido a sus propiedades antioxidantes y antiinflamatorias, se investiga para posibles aplicaciones terapéuticas en enfermedades como el cáncer, los trastornos neurodegenerativos y las enfermedades cardiovasculares.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos a base de productos naturales .

Mecanismo De Acción

El mecanismo de acción de la 5,7-Dimetoxi-luteolina involucra su interacción con varios objetivos moleculares y vías:

Actividad antioxidante: Elimina los radicales libres y regula al alza las enzimas antioxidantes.

Actividad antiinflamatoria: Inhibe las citocinas proinflamatorias y las enzimas como la ciclooxigenasa y la lipooxigenasa.

Actividad anticancerígena: Induce la apoptosis, inhibe la proliferación celular y suprime la angiogénesis y la metástasis .

Análisis Bioquímico

Biochemical Properties

5,7-Dimethoxyluteolin plays a crucial role in various biochemical reactions. It acts as a ligand that binds to G-protein coupled receptor proteins, thereby activating them . Additionally, 5,7-Dimethoxyluteolin is known to activate the ion channel TRPV2 and inhibit the activity of the potassium channel Kv1.3 . These interactions suggest that 5,7-Dimethoxyluteolin can modulate ion transport and signal transduction pathways, which are essential for maintaining cellular homeostasis.

Cellular Effects

5,7-Dimethoxyluteolin exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5,7-Dimethoxyluteolin has demonstrated antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation-induced damage . Moreover, it has been reported to induce apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of 5,7-Dimethoxyluteolin involves several key interactions at the molecular level. It binds to G-protein coupled receptor proteins, leading to their activation . This activation triggers downstream signaling pathways that can result in various cellular responses. Additionally, 5,7-Dimethoxyluteolin activates the TRPV2 ion channel and inhibits the Kv1.3 potassium channel . These interactions can influence ion flux across the cell membrane, thereby affecting cellular excitability and signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7-Dimethoxyluteolin have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,7-Dimethoxyluteolin can maintain its biological activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to 5,7-Dimethoxyluteolin has been associated with sustained antioxidant and anti-inflammatory effects, which can contribute to its therapeutic potential .

Dosage Effects in Animal Models

The effects of 5,7-Dimethoxyluteolin vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, 5,7-Dimethoxyluteolin may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

5,7-Dimethoxyluteolin is involved in various metabolic pathways, including those related to flavonoid metabolism. It interacts with enzymes such as glycosyltransferases, which mediate the glycosylation of flavonoids . This modification can enhance the solubility and bioactivity of 5,7-Dimethoxyluteolin, thereby influencing its metabolic flux and metabolite levels . Additionally, the compound’s metabolism can lead to the formation of various glycosides, which may have distinct biological activities .

Transport and Distribution

The transport and distribution of 5,7-Dimethoxyluteolin within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, which involve transporter proteins . Once inside the cell, 5,7-Dimethoxyluteolin can interact with intracellular binding proteins that facilitate its distribution to various cellular compartments . These interactions can influence the compound’s localization and accumulation within tissues, thereby affecting its biological activity .

Subcellular Localization

The subcellular localization of 5,7-Dimethoxyluteolin is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 5,7-Dimethoxyluteolin may localize to the endoplasmic reticulum, where it can interact with enzymes involved in flavonoid metabolism . Additionally, its presence in other organelles, such as mitochondria, can influence cellular processes related to energy production and apoptosis .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5,7-Dimetoxi-luteolina típicamente involucra la metilación de la luteolina. Un método común incluye el uso de yoduro de metilo y una base como el carbonato de potasio en un solvente adecuado como la acetona. La reacción se lleva a cabo bajo condiciones de reflujo para lograr el producto deseado .

Métodos de Producción Industrial

La producción industrial de 5,7-Dimetoxi-luteolina puede involucrar rutas sintéticas similares pero a mayor escala. El proceso está optimizado para mayores rendimientos y pureza, a menudo utilizando técnicas avanzadas como reactores de flujo continuo y sistemas automatizados para garantizar la consistencia y la eficiencia .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 5,7-Dimetoxi-luteolina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Puede ser oxidada para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirla en derivados dihidro.

Sustitución: Las reacciones de sustitución electrofílica pueden introducir diferentes grupos funcionales en la estructura flavonóide.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como halógenos y agentes nitrantes para reacciones de sustitución.

Productos Principales Formados

Comparación Con Compuestos Similares

Compuestos Similares

Luteolina: El compuesto madre de la 5,7-Dimetoxi-luteolina, conocido por actividades biológicas similares pero sin los grupos metoxi.

Quercetina: Otro flavonoide con fuertes propiedades antioxidantes y antiinflamatorias.

Kaempferol: Un flavonoide con efectos anticancerígenos y cardioprotectores

Singularidad

La 5,7-Dimetoxi-luteolina es única debido a sus sustituciones metoxi específicas, que mejoran su estabilidad y biodisponibilidad en comparación con su compuesto madre, la luteolina. Estas modificaciones también contribuyen a sus distintas actividades biológicas y potenciales aplicaciones terapéuticas .

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-6-15(22-2)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)12(19)5-9/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGJZNRUAGQIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553399 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90363-40-9 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1601723.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B1601727.png)

![2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601729.png)

![Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1601731.png)